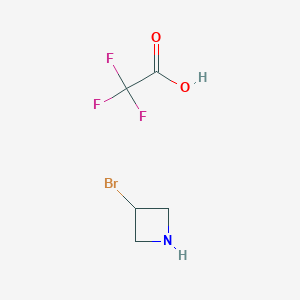

3-bromoazetidine,trifluoroaceticacid

Description

Overview of Azetidine (B1206935) Ring Systems: Importance in Organic Synthesis

Azetidine ring systems are fundamental building blocks in organic synthesis, serving as versatile precursors to a wide array of more complex nitrogen-containing compounds. Their significance stems from a unique combination of stability and reactivity. While more stable and easier to handle than the highly strained three-membered aziridines, they possess sufficient ring strain (approximately 25.4 kcal/mol) to undergo selective ring-opening reactions, providing access to a diverse range of functionalized acyclic amines. rsc.org This controlled reactivity makes them valuable synthons for the construction of alkaloids, amino acids, and other biologically active molecules. The incorporation of the azetidine moiety into molecular scaffolds can also impart desirable conformational rigidity, a property often sought in medicinal chemistry to enhance binding affinity to biological targets.

Significance of Strained Four-Membered Nitrogen Heterocycles in Contemporary Chemical Research

Strained four-membered nitrogen heterocycles, such as azetidines and their derivatives, are at the forefront of modern chemical research. Their inherent ring strain is a powerful thermodynamic driving force for a variety of chemical transformations that are not readily achievable with their less-strained five- and six-membered counterparts. This strain-release chemistry enables a diverse range of reactions, including nucleophilic ring-opening, cycloadditions, and rearrangements, making these heterocycles valuable intermediates for the synthesis of complex nitrogenous compounds. nih.gov The unique three-dimensional structures imposed by the compact four-membered ring also make them attractive scaffolds in drug discovery for exploring new chemical space.

The Role of Halogenated Azetidines as Key Synthetic Intermediates, with Specific Focus on 3-Bromoazetidine (B1339375)

Halogenated azetidines, and in particular 3-bromoazetidine, serve as exceptionally useful synthetic intermediates. The bromine atom at the 3-position acts as a versatile handle for a wide range of nucleophilic substitution reactions. This allows for the introduction of a diverse array of functional groups at this position, leading to a library of substituted azetidine derivatives. The reactivity of the C-Br bond, coupled with the inherent properties of the azetidine ring, makes 3-bromoazetidine a powerful tool for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The synthesis of protected 3-bromoazetidines on a gram scale has been reported, highlighting their accessibility and utility in synthetic endeavors.

The Strategic Application of Trifluoroacetic Acid in the Synthesis and Derivatization of Azetidine Scaffolds

Trifluoroacetic acid (TFA) is a strong organic acid that plays a crucial role in the synthesis and manipulation of azetidine scaffolds. One of its primary applications is in the deprotection of N-protected azetidines, particularly those bearing the tert-butoxycarbonyl (Boc) group. The acidic conditions provided by TFA efficiently cleave the Boc group, liberating the azetidine nitrogen for further functionalization. This deprotection step typically results in the formation of the azetidinium trifluoroacetate (B77799) salt. commonorganicchemistry.com The formation of this salt is often advantageous as it can stabilize the otherwise volatile and potentially reactive free amine of the azetidine. The trifluoroacetate counterion is generally non-coordinating and does not interfere with subsequent reactions. Furthermore, TFA can be used as a catalyst in various transformations involving azetidines, such as ring-opening and rearrangement reactions.

The reaction of N-Boc-3-bromoazetidine with trifluoroacetic acid is a standard method to generate the reactive 3-bromoazetidinium trifluoroacetate intermediate. This process is foundational for the subsequent derivatization of the azetidine ring.

| Reactant | Reagent | Product | Conditions |

| N-Boc-3-bromoazetidine | Trifluoroacetic Acid (TFA) | 3-Bromoazetidinium trifluoroacetate | Inert solvent (e.g., Dichloromethane) |

The mechanism of the N-Boc deprotection involves the protonation of the carbamate (B1207046) oxygen by TFA, followed by the loss of the stable tert-butyl cation and carbon dioxide, yielding the protonated amine as the trifluoroacetate salt.

Properties of Trifluoroacetic Acid (TFA)

| Property | Value |

|---|---|

| Formula | C₂HF₃O₂ |

| Molar Mass | 114.02 g/mol |

| Boiling Point | 72.4 °C |

| Acidity (pKa) | ~0.5 |

The use of TFA in this context provides a reliable and efficient method for accessing the versatile 3-bromoazetidine core, ready for further synthetic elaboration. The resulting trifluoroacetate salt is often used directly in subsequent nucleophilic substitution reactions, where the azetidinium ion reacts with various nucleophiles to introduce diversity at the 3-position of the azetidine ring.

Properties

IUPAC Name |

3-bromoazetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN.C2HF3O2/c4-3-1-5-2-3;3-2(4,5)1(6)7/h3,5H,1-2H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGPLZUNZXZZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)Br.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Methodologies for the Synthesis of 3 Bromoazetidine and Its Derivatives

Direct Synthesis of 3-Bromoazetidine (B1339375) Core Structures

The direct construction of the 3-bromoazetidine ring system can be achieved through several strategic approaches, each with its own advantages and limitations. These methods primarily focus on forming the strained four-membered ring with the bromine atom already in place at the C3-position.

Base-Promoted Cyclization Reactions of Dibromo Amino Esters to 3-Bromoazetidine-3-Carboxylic Acid Derivatives

A concise and effective method for the synthesis of alkyl 3-bromoazetidine-3-carboxylates involves a sequence of amination, bromination, and subsequent base-induced cyclization, starting from alkyl 2-(bromomethyl)acrylates. researchgate.netnih.gov This pathway, while not explicitly starting from a pre-formed dibromo amino ester, proceeds through intermediates that effectively undergo an intramolecular nucleophilic substitution to form the azetidine (B1206935) ring.

The general synthetic sequence commences with the amination of an alkyl 2-(bromomethyl)acrylate. This is followed by bromination and a base-promoted cyclization. The base facilitates the deprotonation of the amine, which then acts as a nucleophile, attacking the carbon bearing a bromine atom and displacing the other bromide to close the four-membered ring. This intramolecular cyclization leads to the formation of the desired 3-bromoazetidine-3-carboxylic acid derivative.

| Starting Material | Reagents | Product | Yield (%) |

| Alkyl 2-(bromomethyl)acrylate | 1. Amine 2. Brominating agent 3. Base | Alkyl 3-bromoazetidine-3-carboxylate | Varies |

Table 1: Generalized scheme for the synthesis of 3-bromoazetidine-3-carboxylates via base-promoted cyclization.

Intramolecular Amination and Cyclization Routes to 3-Bromoazetidine

The formation of the azetidine ring through intramolecular amination is a common and effective strategy. One notable approach involves the use of the highly strained 1-azabicyclo[1.1.0]butane (ABB). This bicyclic compound serves as a valuable precursor for 3-substituted azetidines. semanticscholar.orgjst.go.jpresearchgate.netnih.gov The high ring strain of ABB facilitates its ring-opening upon reaction with various electrophiles, including sources of bromine.

Heating a solution of ABB with a suitable bromide-containing reagent can directly furnish the corresponding N-substituted-3-bromoazetidine. researchgate.net This strain-release-driven reaction offers a versatile and direct entry into the 3-haloazetidine scaffold. For instance, the reaction of ABB with benzyl (B1604629) bromide has been shown to produce N-benzyl-3-bromoazetidine. jst.go.jpnih.gov

| Precursor | Reagent | Product |

| 1-Azabicyclo[1.1.0]butane (ABB) | Benzyl bromide | N-Benzyl-3-bromoazetidine |

| 1-Azabicyclo[1.1.0]butane (ABB) | Various bromides | N-Substituted-3-bromoazetidines |

Table 2: Synthesis of 3-bromoazetidines from 1-azabicyclo[1.1.0]butane.

Another classical approach involves the cyclization of acyclic precursors, such as appropriately substituted propanes. For example, 2,3-dibromopropylamine hydrobromide can be cyclized to form ABB, which can then be used as described above.

Halogenation of Organometallic Intermediates for 3-Azetidine Construction

A modern and modular approach to the synthesis of 3-substituted azetidines involves the halogenation of organometallic intermediates. Specifically, titanacyclobutanes have been successfully employed as precursors to the azetidine ring. This strategy leverages the generation of a 1,3-dianion equivalent which can be strategically functionalized.

In this method, a titanacyclobutane is generated from a ketone or an alkene. Subsequent halogenation of this organotitanium species, for instance with bromine, yields a functionalized alkyl dihalide. This dihalide intermediate can then be reacted with a primary amine to afford the corresponding 3-substituted azetidine. This approach allows for a modular assembly of the azetidine core, enabling the introduction of various substituents.

| Organometallic Intermediate | Halogenating Agent | Amine | Final Product |

| Titanacyclobutane | Bromine (Br2) | Primary Amine (R-NH2) | 3-Substituted Azetidine |

Table 3: General scheme for azetidine synthesis via halogenation of titanacyclobutanes.

Oxidative Bromodecarboxylation for 3-Bromoazetidine Precursors

While not a widely documented method for the direct synthesis of 3-bromoazetidine, oxidative bromodecarboxylation reactions, such as the Hunsdiecker reaction and its variations, represent a plausible synthetic route from a suitable azetidine-3-carboxylic acid precursor. wikipedia.orgbyjus.comorganic-chemistry.orglscollege.ac.inyoutube.com The classic Hunsdiecker reaction involves the treatment of a silver salt of a carboxylic acid with bromine to yield an organic halide with one less carbon atom. wikipedia.orgbyjus.comorganic-chemistry.org

The reaction is believed to proceed through a radical mechanism. The silver carboxylate reacts with bromine to form an acyl hypobromite (B1234621) intermediate. Homolytic cleavage of the oxygen-bromine bond, followed by decarboxylation, generates an alkyl radical which then combines with a bromine radical to form the final alkyl bromide.

| Starting Material | Reagents | Product |

| Silver azetidine-3-carboxylate | Bromine (Br2) | 3-Bromoazetidine |

Table 4: Plausible Hunsdiecker reaction for the synthesis of 3-bromoazetidine.

Variations of the Hunsdiecker reaction, such as the Kochi reaction which utilizes lead(IV) acetate (B1210297) and a halide salt, could also be envisioned for this transformation. wikipedia.org However, the application of these methods to the synthesis of 3-bromoazetidine itself is not extensively reported in the literature, suggesting that other routes may be more efficient or higher yielding.

Synthetic Transformations for Accessing 3-Bromoazetidine Derivatives from Related Azacycles

An alternative to the de novo construction of the 3-bromoazetidine ring is the transformation of other, more readily accessible, heterocyclic systems. This approach can be particularly advantageous when the starting azacycle is easily prepared.

Thermal Isomerization of Aziridines to 3-Bromoazetidine-3-Carboxylic Acid Derivatives

A notable example of accessing 3-bromoazetidine derivatives from a related azacycle is the thermal isomerization of substituted aziridines. In the synthesis of small, strained azaheterocycles, the three-membered aziridine (B145994) ring is often the kinetically favored product of cyclization reactions. researchgate.netnih.gov However, under thermal conditions, a ring-expansion can occur to form the thermodynamically more stable four-membered azetidine ring.

Specifically, alkyl 2-(bromomethyl)aziridine-2-carboxylates can be converted into the corresponding alkyl 3-bromoazetidine-3-carboxylates through thermal isomerization. researchgate.netnih.gov This rearrangement provides a valuable pathway to the desired 3-bromoazetidine core from an isomeric, and often more easily synthesized, precursor. The bromo-substituted carbon in the resulting azetidine derivative serves as a useful moiety for further functionalization. nih.gov

| Starting Material | Condition | Product |

| Alkyl 2-(bromomethyl)aziridine-2-carboxylate | Heat | Alkyl 3-bromoazetidine-3-carboxylate |

Table 5: Thermal isomerization of aziridines to 3-bromoazetidines.

This ring expansion likely proceeds through a mechanism involving the cleavage of the C2-C3 bond of the aziridine ring, followed by rotation and subsequent ring closure to form the four-membered azetidine.

General Azetidine Synthesis Methodologies Applicable to Halogenated Analogues

Beyond the specific strain-release reactions of ABB, several general methodologies for the construction of the azetidine ring can be adapted for the synthesis of halogenated analogues, including 3-bromoazetidine derivatives. These methods often involve cyclization reactions, where the four-membered ring is formed through the creation of a carbon-nitrogen or carbon-carbon bond.

Metal-Catalyzed Cyclization and Coupling Reactions

Metal catalysis offers powerful tools for the synthesis of azetidines, enabling reactions that might be challenging under thermal or uncatalyzed conditions. Palladium-catalyzed intramolecular C-H amination has emerged as a viable method for the construction of the azetidine ring. organic-chemistry.org This approach involves the cyclization of an amine substrate containing a suitably positioned C-H bond, facilitated by a palladium catalyst. While not directly producing a halogenated azetidine, this method could be adapted by using a halogenated substrate, provided the halogen is compatible with the reaction conditions.

Copper-catalyzed reactions have also proven effective for azetidine synthesis. For instance, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst provides a rapid route to bis-functionalized azetidines. organic-chemistry.org Furthermore, a photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes has been developed for the synthesis of azetidines. researchgate.net This method proceeds through the formation of an α-aminoalkyl radical, which then undergoes a series of transformations to yield the azetidine ring.

Gold catalysts have been employed in the 4-exo-dig cyclization of N-tosyl homopropargyl amines to stereoselectively produce (Z)-2-alkylidene-1-tosylazetidine compounds. acs.org This ring expansion methodology transforms propargyl aziridines into azetidines through a rearrangement promoted by regioselective nucleophilic diborylalkylation ring opening, followed by the gold-catalyzed ring-closing step. acs.org

| Metal Catalyst | Reaction Type | Substrate | Product | Reference |

| Palladium | Intramolecular C-H Amination | Picolinamide-protected amines | Azetidines | organic-chemistry.org |

| Copper | Alkylation | 1-Azabicyclo[1.1.0]butane and organometals | Bis-functionalized azetidines | organic-chemistry.org |

| Copper | [3+1] Radical Cascade Cyclization | Aliphatic amines and alkynes | Azetidines | researchgate.net |

| Gold | 4-exo-dig Cyclization | N-Tosyl homopropargyl amines | (Z)-2-Alkylidene-1-tosylazetidines | acs.org |

This table provides an overview of selected metal-catalyzed reactions for the synthesis of azetidine rings.

Organocatalytic and Photochemical Approaches to Azetidines

Organocatalysis has provided enantioselective methods for the synthesis of chiral azetidine derivatives. Asymmetric thiourea (B124793) and squaramide catalysis can be used to access synthetically versatile α-azetidinyl alkyl halides with a tetrasubstituted chiral carbon center in high yields and enantioselectivities. nih.gov These reactions provide a direct entry to chiral halogenated azetidine-containing scaffolds.

Photochemical methods offer unique pathways to the azetidine ring by utilizing light energy to overcome activation barriers. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing functionalized azetidines. rsc.org Visible-light-mediated aza Paternò-Büchi reactions have been developed, providing a scalable and efficient route to a variety of azetidines with diverse functionalities. nih.govresearchgate.net

Another photochemical strategy involves the Norrish-Yang cyclization of α-aminoacetophenones to form highly strained azetidinols. beilstein-journals.org These intermediates can then undergo subsequent ring-opening reactions, providing access to functionalized molecules. This "build and release" approach, combining photochemical ring closure with a subsequent functionalization step, is a promising strategy for the synthesis of complex products derived from azetidines. beilstein-journals.org

| Method | Catalyst/Condition | Substrates | Product | Key Features | Reference |

| Organocatalysis | Chiral Squaramide | Azetidines and acyl halides | Enantiomerically enriched ring-opened products | Highly enantioselective | acs.org |

| Organocatalysis | Thiourea/Squaramide | Halogenated oxindoles and azetidine precursors | α-Azetidinyl alkyl halides | Asymmetric synthesis | nih.gov |

| Photochemistry | Visible Light | Imines and alkenes | Functionalized azetidines | Aza Paternò-Büchi reaction | rsc.orgnih.govresearchgate.net |

| Photochemistry | UV Light | α-Aminoacetophenones | Azetidinols | Norrish-Yang cyclization | beilstein-journals.org |

This table summarizes key organocatalytic and photochemical approaches for the synthesis of azetidine derivatives.

Ring Contraction and Expansion Strategies for Azetidine Ring Formation

Ring contraction and expansion reactions provide alternative strategies for the synthesis of azetidines from more readily available cyclic precursors. The ring contraction of five-membered heterocycles, such as α-bromo N-sulfonylpyrrolidinones, can yield α-carbonylated N-sulfonylazetidines. organic-chemistry.orgrsc.org This process is proposed to occur through a nucleophilic addition to the carbonyl group, followed by an intramolecular cyclization that results in the formal contraction of the ring. rsc.org

Ring expansion of three-membered rings, particularly aziridines, is a common and powerful method for azetidine synthesis. magtech.com.cn For example, the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines results in a formal [3+1] ring expansion to produce highly substituted methylene azetidines with excellent stereoselectivity. nih.gov This reaction is believed to proceed through an ylide-type mechanism involving a ring-opening/ring-closing cascade. nih.gov

Another approach involves the thermal isomerization of 2-(bromomethyl)aziridine-2-carboxylates to the corresponding 3-bromoazetidine-3-carboxylates. rsc.orgresearchgate.net In this case, the kinetically favored aziridine is formed initially and can be converted to the thermodynamically more stable azetidine by heating. rsc.org

| Strategy | Starting Material | Reagents/Conditions | Product | Reference |

| Ring Contraction | α-Bromo N-sulfonylpyrrolidinones | Potassium carbonate | α-Carbonylated N-sulfonylazetidines | organic-chemistry.orgrsc.org |

| Ring Expansion | Methylene aziridines | Rhodium carbene | Methylene azetidines | nih.gov |

| Ring Expansion | 2-(Bromomethyl)aziridine-2-carboxylates | Heat (thermal isomerization) | 3-Bromoazetidine-3-carboxylates | rsc.orgresearchgate.net |

| Ring Expansion | N-Tosylaziridines | Phenacyl bromide derivatives | Azetidines | acs.org |

This table outlines various ring contraction and expansion strategies for the synthesis of the azetidine ring.

Reaction Mechanisms and Reactivity Patterns of 3 Bromoazetidine Derivatives

Fundamental Driving Forces: Ring Strain and Reactivity

Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a consequence of bond angle distortion from the ideal tetrahedral angle of 109.5°. This inherent instability makes the azetidine (B1206935) ring susceptible to cleavage and rearrangement reactions, which alleviate this strain. researchwithrutgers.comrsc.org The reactivity of azetidines is greater than that of their five-membered pyrrolidine (B122466) counterparts (5.4 kcal/mol of ring strain) but less than the highly reactive three-membered aziridines (27.7 kcal/mol of ring strain). rsc.org This balance of stability and reactivity makes azetidines versatile intermediates in organic synthesis. rsc.orgresearchwithrutgers.comrsc.org The presence of a bromine atom at the C-3 position further activates the ring towards nucleophilic attack due to the inductive effect of the halogen, making the carbon atom more electrophilic.

Nucleophilic Displacement Reactions at the C-3 Bromo Position

The C-3 position of 3-bromoazetidine (B1339375) is a prime site for nucleophilic substitution reactions. The electron-withdrawing nature of the bromine atom, coupled with the ring strain, facilitates the displacement of the bromide ion by a variety of nucleophiles.

A wide array of nucleophiles can be employed to functionalize the C-3 position of 3-bromoazetidine derivatives. rsc.org This versatility allows for the introduction of diverse functional groups, leading to a broad spectrum of substituted azetidine products.

Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents and organocuprates, as well as enolates and cyanide ions, can be used to form new carbon-carbon bonds at the C-3 position.

Sulfur Nucleophiles: Thiolates and thiocyanate (B1210189) ions readily displace the bromide to form 3-thioazetidines. rsc.org

Oxygen Nucleophiles: Alkoxides and hydroxides can act as nucleophiles, although these reactions can sometimes be complicated by competing elimination reactions or ring-opening pathways.

Nitrogen Nucleophiles: Amines, azides, and other nitrogen-based nucleophiles are effective for the synthesis of 3-aminoazetidine derivatives. rsc.org

The table below summarizes some examples of nucleophilic substitution reactions on 3-bromoazetidine derivatives.

| Nucleophile | Reagent Example | Product Type |

| Cyanide | Potassium Cyanide | 3-Cyanoazetidine |

| Thiocyanate | Potassium Thiocyanate | 3-Thiocyanatoazetidine |

| Azide (B81097) | Sodium Azide | 3-Azidoazetidine |

Data sourced from De Kimpe and co-workers' research on the treatment of 3-bromoazetidines with different nucleophiles. rsc.org

Nucleophilic substitution at the C-3 position of a chiral 3-bromoazetidine derivative can proceed through either an S(_N)1 or S(_N)2 mechanism, each with distinct stereochemical outcomes.

S(_N)2 Pathway: This mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the C-3 carbon. This is often the preferred pathway with strong, unhindered nucleophiles and in polar aprotic solvents.

S(_N)1 Pathway: This pathway proceeds through a carbocation intermediate. The planar nature of the carbocation allows for attack of the nucleophile from either face, resulting in a racemic or diastereomeric mixture of products. This mechanism is favored with weak nucleophiles, in polar protic solvents, and with substrates that can stabilize a positive charge.

The choice between these pathways is influenced by factors such as the nature of the nucleophile, the solvent, and the substitution pattern on the azetidine ring.

Ring Transformation Reactions

The inherent ring strain of azetidines makes them excellent substrates for ring transformation reactions, leading to the formation of larger, more stable heterocyclic systems.

Ring expansion reactions provide a powerful method for converting azetidines into five-membered rings like pyrrolidines or six-membered rings like piperidines. acs.org These transformations can be promoted by various reagents and conditions. For instance, the reaction of N-tosylaziridines with nitrogen ylides can lead to the formation of functionalized azetidines, showcasing a ring expansion from a three-membered to a four-membered ring. rsc.org While not a direct expansion of azetidine, this highlights the utility of strained rings in building larger heterocycles. More directly, acid-mediated ring expansion of azetidines has been demonstrated to access 1,3-oxazinanes. rsc.org

The Stevens rearrangement is a notable rearrangement reaction that can be observed in azetidine chemistry. This reaction typically involves the formation of an ammonium (B1175870) ylide, followed by a rsc.orgnih.gov-migration of an alkyl or aryl group. In the context of azetidinium ylides, this can lead to ring expansion. For example, the formation of an aziridinium (B1262131) ylide from an aziridine (B145994) can lead to a rsc.orgnih.gov-Stevens rearrangement to produce an azetidine, representing a one-carbon ring expansion. nih.govacs.org This process highlights the intricate relationship between three- and four-membered nitrogen heterocycles and the potential for their interconversion through rearrangement pathways.

Ring Opening of Azetidine Derivatives

The reactivity of azetidine derivatives is significantly influenced by the inherent strain of the four-membered ring, making them susceptible to ring-opening reactions under various conditions. This strain-driven reactivity allows for the synthesis of a diverse array of functionalized acyclic amines, which are valuable building blocks in organic synthesis and medicinal chemistry. The ring-opening of azetidines can be initiated by nucleophiles, often requiring activation of the azetidine nitrogen through protonation or conversion into a quaternary ammonium salt. researchgate.netmagtech.com.cn

The mechanism of nucleophilic ring-opening typically proceeds via an SN2 pathway. In the case of 3-bromoazetidine, when the nitrogen atom is protonated by an acid like trifluoroacetic acid, it forms a more reactive azetidinium ion. This activation enhances the electrophilicity of the ring carbons. Nucleophiles can then attack either of the carbon atoms adjacent to the nitrogen (C2 or C4), leading to the cleavage of a carbon-nitrogen bond.

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions and is governed by both steric and electronic factors. magtech.com.cn For an N-protonated 3-bromoazetidine, a nucleophile could theoretically attack at the C2, C4, or C3 position. Attack at C2 or C4 would result in ring-opening, while attack at C3 would lead to a substitution of the bromine atom.

Attack at C2/C4: This leads to the formation of a γ-amino alcohol or a related derivative, depending on the nucleophile. nih.govorganic-chemistry.orgrsc.orgorganic-chemistry.orgresearchgate.net Generally, in the absence of significant steric hindrance at the C2 and C4 positions, nucleophilic attack is favored at these sites due to the activation provided by the protonated nitrogen.

Attack at C3: This results in the displacement of the bromide ion, preserving the azetidine ring. This pathway is a classical SN2 substitution.

The competition between ring-opening and substitution at C3 is influenced by the nature of the nucleophile, the reaction conditions, and the electronic effects of the substituents on the azetidine ring.

Role of Trifluoroacetic Acid in Promoting Specific Transformations or Deprotection

Trifluoroacetic acid (TFA) is a strong organic acid that plays a multifaceted role in the chemistry of azetidine derivatives. nih.gov Its utility stems from its strong acidity, which allows it to serve as a potent catalyst for various transformations, and its ability to act as a reagent for the cleavage of acid-labile protecting groups.

Acid-Promoted Cleavage of Protecting Groups

In the synthesis of complex molecules containing the azetidine moiety, the nitrogen atom is often protected to prevent unwanted side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group. Trifluoroacetic acid is widely used for the efficient removal of the Boc group from N-Boc protected azetidines. researchgate.net

The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group by TFA, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the protonated azetidine (as its trifluoroacetate (B77799) salt) and carbon dioxide.

The use of TFA for deprotection is advantageous due to the mild conditions required and the volatility of the byproducts, which simplifies purification. This method is frequently employed in solid-phase peptide synthesis where azetidine-based amino acids are incorporated into peptide chains. acs.org

Influence on Reaction Pathways and Selectivity

Trifluoroacetic acid can significantly influence the reaction pathways and selectivity in reactions involving 3-bromoazetidine. As a strong acid, TFA protonates the nitrogen atom of the azetidine ring, forming an azetidinium trifluoroacetate salt. This protonation has several important consequences:

Activation of the Azetidine Ring: The formation of the azetidinium ion greatly enhances the ring's susceptibility to nucleophilic attack by increasing the electrophilicity of the ring carbons. nih.gov This activation facilitates ring-opening reactions that might not occur or would be very slow with the free base azetidine.

Controlling Regioselectivity: The protonated nitrogen acts as a powerful electron-withdrawing group, influencing where a nucleophile will attack. In the case of the 3-bromoazetidinium ion, the positive charge on the nitrogen makes the adjacent C2 and C4 carbons highly electrophilic. This generally directs nucleophiles to attack these positions, favoring ring-opening over substitution at the C3 position. Studies on substituted azetidinium ions have shown that the regioselectivity of the ring-opening is dependent on the substitution pattern of the ring. For instance, nucleophilic attack often occurs at the less sterically hindered carbon atom. organic-chemistry.orgresearchgate.net

Promoting Rearrangements: In certain substrates, the acidic conditions provided by TFA can promote rearrangements. For example, the treatment of azabicyclo[1.1.0]butyl carbinols with trifluoroacetic anhydride (B1165640) can lead to a semipinacol rearrangement to yield 1,3,3-substituted azetidines. researchgate.net

The table below summarizes the outcomes of nucleophilic ring-opening reactions on activated azetidine derivatives, which serve as models for the reactivity of 3-bromoazetidinium trifluoroacetate.

| Activated Azetidine Derivative | Nucleophile | Major Product | Reaction Type |

|---|---|---|---|

| N-Protonated 2-Arylazetidine | Alcohols | γ-Amino ether | Ring-Opening |

| N-Alkyl-azetidinium salt | Azide ion | γ-Azido amine | Ring-Opening |

| N-Alkyl-azetidinium salt | Benzylamine | γ-Diamino derivative | Ring-Opening |

| N-Alkyl-azetidinium salt | Acetate (B1210297) ion | γ-Amino acetate | Ring-Opening |

Advanced Synthetic Applications and Functionalization Strategies of 3 Bromoazetidine Building Blocks

3-Bromoazetidine (B1339375) as a Precursor for Diverse 3-Substituted Azetidines

The bromine atom at the C-3 position of the azetidine (B1206935) ring serves as an excellent leaving group, enabling a wide array of nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of various functional groups, transforming the 3-bromoazetidine core into a diverse library of 3-substituted derivatives. The synthetic utility of this approach has been demonstrated through the successful reaction of 3-bromoazetidines with a range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles. rsc.orgresearchgate.net

For instance, treatment of 3-bromoazetidine derivatives with nucleophiles such as potassium cyanide, sodium azide (B81097), or potassium thiocyanate (B1210189) provides access to 3-cyano-, 3-azido-, and 3-thiocyanatoazetidines, respectively. rsc.org These functionalized products are themselves valuable intermediates for further transformations. The azido (B1232118) group can be reduced to a primary amine, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. Similarly, reactions with alkoxides, phenoxides, and carboxylates yield the corresponding 3-alkoxy-, 3-aryloxy-, and 3-acetoxy-azetidines. researchgate.net This facile displacement of the bromide is a cornerstone of its application as a versatile synthetic intermediate. researchgate.net

The table below summarizes representative nucleophilic substitution reactions on the 3-bromoazetidine scaffold.

| Nucleophile | Reagent Example | Product (3-Substituent) | Reference |

| Cyanide | Potassium Cyanide (KCN) | -CN | rsc.org |

| Azide | Sodium Azide (NaN₃) | -N₃ | rsc.org |

| Thiocyanate | Potassium Thiocyanate (KSCN) | -SCN | rsc.org |

| Hydroxide | (via hydrolysis) | -OH | researchgate.net |

| Alkoxide | Sodium Methoxide (NaOMe) | -OCH₃ | researchgate.net |

| Aryloxide | Sodium Phenoxide (NaOPh) | -OPh | researchgate.net |

| Carboxylate | Sodium Acetate (B1210297) (NaOAc) | -OCOCH₃ | researchgate.net |

| Amine | Ammonia (NH₃) | -NH₂ | researchgate.net |

This direct functionalization strategy highlights the role of 3-bromoazetidine as a key precursor for generating molecular diversity based on the azetidine core structure. rsc.org

Stereoselective and Enantioselective Functionalization of 3-Bromoazetidine Scaffolds

Controlling the stereochemistry during the synthesis of functionalized azetidines is crucial for their application in medicinal chemistry and as chiral ligands. uni-muenchen.de Research in this area has led to the development of several stereoselective and enantioselective methods for the functionalization of the azetidine ring, many of which are applicable to scaffolds derived from 3-bromoazetidine.

Diastereoselective approaches have been successfully employed in the synthesis of 2,3-disubstituted azetidines. rsc.org For example, the reduction of C-3 functionalized azetidin-2-ones can proceed with high diastereoselectivity to afford trans-azetidines. rsc.org While not starting directly from 3-bromoazetidine, these methods showcase strategies for controlling relative stereochemistry on the azetidine ring.

More advanced methods involve the stereoselective lithiation of N-protected azetidines. The formation of azetidine-borane complexes has been shown to direct regioselective lithiation at the benzylic position in 2-arylazetidines, with subsequent electrophilic trapping proceeding with high stereocontrol. nih.gov This complex-induced proximity effect suggests a potential strategy for stereoselective functionalization at the C-2 position of a 3-bromoazetidine derivative. nih.gov

Furthermore, gold-catalyzed intermolecular oxidation of N-propargylsulfonamides provides a flexible and stereoselective route to chiral azetidin-3-ones. nih.gov These ketones are versatile intermediates that can be derived from precursors accessible from 3-bromoazetidine. The subsequent reduction or addition of organometallic reagents to the ketone can be performed diastereoselectively to install a new stereocenter at the C-3 position. The development of such enantioselective C-H functionalization and cyclization reactions is a key area of research for accessing highly functionalized and enantioenriched azetidine structures. nih.govemory.edufigshare.com

Construction of Complex Ring Systems via 3-Bromoazetidine Intermediates

The unique reactivity and constrained geometry of 3-bromoazetidine make it an ideal starting point for the synthesis of more complex, multi-cyclic architectures, including spirocycles and peptidomimetics.

Spirocyclic scaffolds are of great interest in drug discovery as they introduce three-dimensionality, often leading to improved pharmacological properties. nih.govresearchgate.net 3-Bromoazetidine derivatives have been successfully utilized as precursors for the synthesis of novel spirocyclic azetidine building blocks. researchgate.net A key strategy involves the conversion of 3-bromo-3-alkylazetidines into 3-alkylideneazetidines via elimination. researchgate.net These exocyclic double bonds can then participate in cycloaddition reactions to construct the second ring of the spirocyclic system.

Another approach involves the intramolecular cyclization of a substituent tethered to the azetidine ring. For instance, a nucleophilic group on a side chain attached at the C-3 position can displace an internal electrophile to form a new ring fused at the C-3 carbon. Recently, novel spirocyclic systems such as 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s have been synthesized and shown to possess potent biological activity. mdpi.com While not all synthetic routes start from 3-bromoazetidine, its utility in preparing key intermediates for such complex structures is well-established. researchgate.net Modular strategies leveraging organotitanium intermediates have also been developed to access azaspiro[3.n]alkanes, highlighting the continued interest in these complex scaffolds. nih.gov

Conformationally restricted amino acids are powerful tools in the design of peptidomimetics, as they can lock a peptide into a specific bioactive conformation, enhancing potency, selectivity, and metabolic stability. nih.govlifechemicals.com Azetidine-3-carboxylic acid derivatives, accessible from 3-bromoazetidine precursors, are valuable as constrained β-amino acid analogues. researchgate.netnih.gov

A short synthesis of alkyl 3-bromoazetidine-3-carboxylates has been developed, which serves as a key entry point to this class of compounds. researchgate.net The bromo-substituted carbon atom is then readily functionalized, for example, by displacement with azide followed by reduction, to yield 3-aminoazetidine-3-carboxylic acid. researchgate.net When these non-natural amino acids are incorporated into peptide chains, they can induce specific secondary structures. It has been observed that the 3-aminoazetidine-3-carboxylic acid moiety can act as a β-turn inducer, a critical structural motif in many biologically active peptides. researchgate.net This ability to control peptide conformation makes these azetidine-based amino acids highly valuable in the rational design of novel therapeutics. nih.govnorthwestern.edu

Application in Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation in modern organic synthesis. nih.gov The 3-bromoazetidine scaffold is a suitable electrophilic partner for a variety of these transformations, allowing for the direct installation of alkyl, alkenyl, and aryl groups at the C-3 position. While the broader field of cross-coupling on saturated heterocycles is still developing, the principles of established reactions such as Suzuki-Miyaura, Negishi, and Stille couplings are applicable. icmpp.ropitt.edu

The arylation of azetidines has been achieved using various metal catalysts, including palladium, nickel, and iron, often through C-H activation or with Grignard reagents. uni-muenchen.de The presence of the C-Br bond in 3-bromoazetidine provides a classical and highly reliable handle for regioselective cross-coupling, avoiding potential issues with selectivity seen in C-H activation approaches.

The table below outlines potential C-C bond-forming cross-coupling reactions utilizing 3-bromoazetidine as the electrophilic substrate.

| Reaction Name | Organometallic Reagent | Typical Catalyst | Product (3-Substituent) | Reference |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (RB(OH)₂) | Pd(PPh₃)₄, Base | Aryl/Vinyl | icmpp.ro |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ | Alkyl/Aryl/Vinyl | |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Alkyl/Aryl/Vinyl | icmpp.ro |

| Kumada | Grignard Reagent (R-MgX) | Ni(dppp)Cl₂ | Alkyl/Aryl | icmpp.ro |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl | nih.gov |

These reactions would significantly expand the synthetic utility of 3-bromoazetidine, enabling the construction of C(sp²)-C(sp³) and C(sp)-C(sp³) bonds to create novel analogues for various applications.

Computational and Mechanistic Insights into 3 Bromoazetidine Chemistry

Predictive Modeling for Azetidine (B1206935) Synthesis and Reactivity

Predictive modeling has emerged as an indispensable tool in modern synthetic chemistry, enabling researchers to forecast the outcomes of reactions and screen potential substrates without the need for extensive trial-and-error experimentation. thescience.dev In the context of azetidine synthesis, computational models have been developed to guide the construction of this strained heterocyclic system.

A notable application of predictive modeling is in photocatalyzed reactions that form azetidines. thescience.devmit.edu Researchers have developed computational models that can predict which pairs of reactants, such as an alkene and an oxime, will successfully react to form an azetidine under photocatalytic conditions. thescience.devmit.edu These models are based on calculating the frontier orbital energies of the potential reactants. thescience.dev The key principle is that a reaction is more likely to proceed efficiently when the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reacting partners are closely matched in their excited states. thescience.dev

By calculating these energy levels, chemists can prescreen numerous substrate combinations in a matter of seconds, identifying pairs that are electronically suitable for the desired transformation. thescience.devmit.edu Furthermore, these models can be refined to predict reaction yields by incorporating other factors, such as the steric availability of atoms for reaction. thescience.dev This computational prescreening approach accelerates the discovery of new synthetic routes and expands the accessible range of functionalized azetidines, which would otherwise be challenging to predict. thescience.devmit.edu

The table below illustrates the conceptual basis of using frontier orbital energy calculations for predictive modeling in azetidine synthesis.

| Parameter | Description | Role in Predictive Modeling |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Represents the ability of a molecule to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the ability of a molecule to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap in the excited state of reacting partners indicates a more favorable reaction. |

| Frontier Orbital Energy Match | The similarity in energy between the frontier orbitals of two reactants in their excited state. | A close match is predictive of a successful reaction, as less energy is required to reach the transition state. thescience.dev |

These predictive capabilities are crucial for designing synthetic pathways for complex molecules like 3-bromoazetidine (B1339375) derivatives, allowing for the strategic selection of precursors and reaction conditions to maximize the likelihood of success.

Density Functional Theory (DFT) Studies of Reaction Mechanisms, Transition States, and Intermediates

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing deep insights into reaction mechanisms. For reactions involving 3-bromoazetidine, DFT calculations can map out the entire energy landscape of a chemical transformation, identifying the structures and energies of reactants, products, transition states, and any intermediates.

DFT studies are particularly valuable for understanding reactions that are difficult to probe experimentally, such as those involving highly reactive or short-lived species. For instance, in the nucleophilic substitution or ring-opening reactions of 3-bromoazetidine, DFT can be used to:

Determine Reaction Pathways: It can distinguish between different possible mechanisms, such as a concerted one-step process (e.g., SN2) or a stepwise process involving a carbocation or zwitterionic intermediate. nih.gov By calculating the activation energies for each pathway, the most favorable route can be identified. researchgate.net

Characterize Transition States: The transition state is the highest energy point along the reaction coordinate and dictates the reaction rate. DFT allows for the precise geometric and electronic characterization of these fleeting structures. Understanding the transition state geometry is crucial for explaining the observed selectivity of a reaction.

A common application of DFT is in studying cycloaddition reactions, which can be used to form heterocyclic rings. nih.govmdpi.com Computational studies have shown that many such reactions, once thought to be purely concerted, proceed through highly asynchronous transition states, meaning that the new chemical bonds are not formed simultaneously. nih.gov This level of mechanistic detail, revealed by DFT, is fundamental to controlling and optimizing chemical reactions involving strained rings like azetidine.

The following table summarizes key parameters obtained from DFT calculations and their mechanistic significance.

| Calculated Parameter | Description | Mechanistic Insight |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. researchgate.net | Determines the reaction rate. A lower activation energy corresponds to a faster reaction. |

| Reaction Energy (ΔG) | The Gibbs free energy difference between the products and the reactants. | Indicates the thermodynamic favorability of the reaction (exergonic vs. endergonic). |

| Transition State Geometry | The three-dimensional arrangement of atoms at the highest energy point of the reaction pathway. | Provides insight into bond-breaking and bond-forming processes; crucial for understanding stereoselectivity. |

| Intermediate Stability | The energy of any species that exists in a local energy minimum between reactants and products. | Helps to understand stepwise mechanisms and the potential for intermediates to be trapped or undergo alternative reactions. |

Through such detailed computational analysis, a comprehensive picture of the reaction mechanism for 3-bromoazetidine transformations can be constructed, guiding the development of new and more efficient synthetic methods.

Elucidation of Regioselectivity and Stereoselectivity through Computational Analysis

Computational analysis, particularly using DFT, is instrumental in explaining and predicting the regioselectivity and stereoselectivity of reactions involving substituted azetidines. These selectivities are determined by subtle differences in the activation energies of competing reaction pathways, which can be accurately calculated.

Regioselectivity: In reactions of unsymmetrically substituted azetidines, such as the ring-opening of an N-activated 3-bromoazetidinium ion, a nucleophile can attack at either the C2 or C4 position. The preferred site of attack, or regioselectivity, is governed by a combination of electronic and steric factors. magtech.com.cn

Electronic Effects: The presence of substituents can stabilize a partial positive charge that develops at one carbon atom more than the other in the transition state. For example, unsaturated groups adjacent to the ring can stabilize a developing charge through conjugation, favoring nucleophilic attack at that position. magtech.com.cn

Steric Hindrance: Bulky substituents can block a nucleophile from approaching one side of the ring, forcing it to attack the less sterically hindered carbon atom. magtech.com.cn

Computational studies can quantify these effects by modeling the transition states for both possible attack pathways. frontiersin.org The pathway with the lower activation energy will be the favored one, and the calculated energy difference can often predict the experimental ratio of regioisomeric products with high accuracy. frontiersin.org For example, computational studies on the synthesis of azetidines via intramolecular aminolysis of epoxy amines revealed that the coordination of a Lewis acid catalyst to the substrate was responsible for the observed high regioselectivity. frontiersin.orgnih.gov

Stereoselectivity: Many reactions involving chiral or prochiral azetidines can produce multiple stereoisomers. The stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to these products.

Computational modeling has been successfully used to understand the origins of stereoselectivity in the functionalization of azetidines. acs.orguni-muenchen.de For example, in the deprotonation (lithiation) of an N-substituted azetidine followed by reaction with an electrophile, the stereochemical outcome depends on the relative stability of the intermediate lithiated species and the transition states for electrophilic attack. acs.orgfigshare.com Calculations can help rationalize why a particular diastereomer is formed preferentially by revealing key stabilizing or destabilizing interactions, such as steric clashes or favorable electrostatic interactions, in the competing transition state structures. acs.orgresearchgate.net

The table below outlines how computational analysis addresses questions of selectivity in 3-bromoazetidine chemistry.

| Selectivity Type | Chemical Question | Computational Approach |

| Regioselectivity | In a ring-opening reaction, does the nucleophile attack C2 or C4? | Calculate and compare the activation energies (ΔG‡) of the transition states for both attack pathways. The lower energy path is favored. |

| Diastereoselectivity | When a new chiral center is formed, which diastereomer is the major product? | Calculate and compare the energies of all possible diastereomeric transition states. The transition state with the lowest energy leads to the major product. |

| Enantioselectivity | In a reaction with a chiral catalyst, why is one enantiomer formed in excess? | Model the transition states involving both enantiomers of the substrate or catalyst. Analyze non-covalent interactions between the catalyst and substrate to identify the source of stereochemical induction. |

By providing a detailed energetic and structural map of competing reaction pathways, computational analysis serves as a powerful predictive tool for understanding and controlling the regioselective and stereoselective functionalization of 3-bromoazetidine and related compounds.

Future Directions and Perspectives in the Research of 3 Bromoazetidine, Trifluoroacetic Acid

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of functionalized azetidines, including 3-bromoazetidine (B1339375), presents considerable challenges due to the inherent ring strain of the four-membered system. rsc.orgresearchgate.net Future research is geared towards discovering and optimizing catalytic systems that can overcome these hurdles, offering higher yields, milder reaction conditions, and superior control over selectivity (both regioselectivity and stereoselectivity).

Recent advances have highlighted the potential of various catalytic approaches. For instance, photo-induced and copper-catalyzed radical cyclizations have emerged as powerful methods for constructing the azetidine (B1206935) ring. nih.gov These methods often tolerate a wide range of functional groups and proceed under mild conditions. nih.gov Similarly, palladium-catalyzed intramolecular C-H amination provides a direct route to functionalized azetidines. rsc.orgorganic-chemistry.org Lanthanide triflates, such as La(OTf)₃, have also been successfully employed as Lewis acid catalysts for the regioselective intramolecular aminolysis of epoxy amines to furnish azetidines. frontiersin.org

Future explorations will likely focus on several promising fronts:

Photoredox Catalysis: Expanding the scope of visible-light-mediated reactions, such as the aza Paternò-Büchi reaction ([2+2] photocycloaddition), could provide direct access to the azetidine core with high efficiency. rsc.orgresearchgate.net The development of new photosensitizers will be crucial for activating a broader range of substrates.

Transition Metal Catalysis: While copper and palladium have shown promise, the investigation of other transition metals (e.g., gold, rhodium, iridium) may unlock novel reactivity and selectivity. mdpi.com A key goal is the design of advanced ligands that can precisely control the catalyst's environment to favor the formation of the strained four-membered ring over other potential side reactions. mdpi.com

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of 3-substituted azetidines is a significant area of interest. This would provide access to optically pure building blocks, which are highly valuable in pharmaceutical development.

Biocatalysis and Electrocatalysis: The use of enzymes or electrochemical methods represents a frontier in green and highly selective synthesis. organic-chemistry.org These approaches could offer pathways that are inaccessible through traditional chemical catalysis, operating under mild, aqueous conditions.

| Catalytic System | Reaction Type | Potential Advantages for 3-Bromoazetidine Synthesis | Reference |

|---|---|---|---|

| Photoredox Catalysis (e.g., Ir(III) complexes) | [2+2] Photocycloaddition (aza Paternò-Büchi) | High efficiency, mild conditions, use of visible light. | rsc.org |

| Copper Catalysis | Radical Annulation/Cyclization | Good functional group tolerance, access to complex scaffolds. | nih.gov |

| Palladium Catalysis | Intramolecular C-H Amination | High atom economy, direct functionalization of C-H bonds. | rsc.orgorganic-chemistry.org |

| Lanthanide Catalysis (e.g., La(OTf)₃) | Lewis Acid-Catalyzed Cyclization | High regioselectivity, tolerance of acid-sensitive groups. | frontiersin.org |

Development of Sustainable and Atom-Economical Synthetic Routes

Modern synthetic chemistry places a strong emphasis on principles of green chemistry, aiming to develop processes that are both efficient and environmentally benign. numberanalytics.comnumberanalytics.com Future research into the synthesis of 3-bromoazetidine will increasingly prioritize sustainability by focusing on atom economy, reducing waste, and utilizing renewable resources.

Atom-economical reactions, where the majority of atoms from the reactants are incorporated into the final product, are highly desirable. mdpi.com Cycloaddition reactions and C-H activation/amination strategies are excellent examples of inherently atom-economical routes to the azetidine core. rsc.org

Key future directions in sustainable synthesis include:

One-Pot Procedures: Designing multi-step syntheses that can be carried out in a single reaction vessel without isolating intermediates. This reduces solvent waste, energy consumption, and purification steps.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, bio-based solvents, or even solvent-free conditions, is a critical goal. numberanalytics.com

Flow Chemistry: Utilizing microreactor systems can offer improved safety, efficiency, and scalability compared to traditional batch processes. Flow chemistry allows for precise control over reaction parameters, often leading to higher yields and cleaner reactions.

| Strategy | Green Chemistry Principle | Application to 3-Bromoazetidine Synthesis | Reference |

|---|---|---|---|

| C-H Amination | Atom Economy | Direct formation of C-N bond, avoiding pre-functionalization. | rsc.org |

| [2+2] Cycloaddition | Atom Economy | Convergent synthesis building the core ring in one step. | researchgate.net |

| One-Pot Synthesis | Waste Prevention | Reduces solvent use and purification waste between steps. | organic-chemistry.org |

| Use of Bio-based Solvents | Safer Solvents & Auxiliaries | Decreases reliance on petroleum-based, often toxic, solvents. | numberanalytics.com |

Advanced Computational Methodologies for Rational Design of 3-Bromoazetidine Derivatives

The integration of computational chemistry into the synthetic workflow is revolutionizing how new reactions are developed and how novel molecules are designed. numberanalytics.commit.edu Advanced computational methodologies, particularly Density Functional Theory (DFT), are poised to accelerate research on 3-bromoazetidine by providing deep mechanistic insights and predictive power. mdpi.com

Recent studies have demonstrated that computational models can accurately predict the feasibility and outcome of challenging synthetic reactions, including the formation of azetidines. mit.edubioquicknews.com By calculating parameters such as frontier molecular orbital energies and transition state energies, researchers can screen potential substrates and catalysts in silico, saving significant time and resources in the laboratory. nih.govmit.edu

Future applications of computational methodologies in this field will involve:

Mechanism Elucidation: Using DFT to map out detailed reaction pathways for the synthesis of 3-bromoazetidine. This understanding can reveal the origins of selectivity and identify potential bottlenecks or side reactions, guiding the optimization of reaction conditions.

Catalyst Design: Rationally designing new catalysts and ligands with enhanced activity and selectivity. Computational screening can identify promising catalyst structures before they are synthesized, focusing experimental efforts on the most viable candidates.

Predicting Reactivity and Properties: Modeling the reactivity of 3-bromoazetidine with various nucleophiles and electrophiles to predict the outcome of derivatization reactions. Furthermore, the physicochemical and pharmacological properties of novel 3-bromoazetidine derivatives can be predicted, aiding in the design of new therapeutic agents or functional materials.

| Methodology | Application | Key Predicted Parameters | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Feasibility & Outcome Prediction | Frontier orbital energies, reaction barriers. | mit.edu |

| Transition State Analysis | Mechanism Elucidation & Selectivity | Transition state geometries and energies. | nih.gov |

| Molecular Docking & ADMET Prediction | Rational Drug Design | Binding affinities, pharmacokinetic properties. | mdpi.com |

Q & A

Q. What is the role of trifluoroacetic acid (TFA) in peptide synthesis, and how does its acidity influence reaction efficiency?

TFA is widely used in peptide synthesis for cleaving ester bonds and removing protecting groups (e.g., tert-butoxycarbonyl, Boc). Its strong acidity (pKa ~0.23) ensures rapid protonation of intermediates, facilitating deprotection. For example, in solid-phase peptide synthesis, 95% TFA in water is commonly used for resin cleavage. However, excessive TFA concentrations can lead to side reactions, such as aspartimide formation. Optimizing TFA concentration (e.g., 20–50% v/v) and reaction time minimizes degradation .

Q. How should researchers handle and store TFA to ensure safety and stability in laboratory settings?

TFA is corrosive and hygroscopic. Store in airtight amber glass containers at room temperature, away from moisture and ignition sources. Use in fume hoods with PPE (gloves, goggles). Neutralize waste with sodium bicarbonate before disposal. Note that TFA’s azeotrope with water complicates removal; rotary evaporation under reduced pressure or lyophilization is recommended .

Q. What are the challenges in synthesizing 3-bromoazetidine derivatives, and how can bromination methods be optimized?

3-Bromoazetidine’s strained azetidine ring makes bromination sensitive to reaction conditions. Electrophilic bromination using N-bromosuccinimide (NBS) under controlled temperatures (0–4°C) in anhydrous solvents (e.g., DCM) can minimize ring-opening. Alternatively, nucleophilic substitution on pre-functionalized azetidine precursors (e.g., 3-hydroxyazetidine with PBr₃) may improve yields. Monitor reactions via TLC or NMR to detect intermediates .

Advanced Research Questions

Q. How can TFA concentration be optimized in catalytic systems for heteroatom removal, such as in coal liquid upgrading?

In catalytic hydrodenitrogenation (HDN), adding TFA as a Brønsted acid enhances nitrogen removal by protonating basic sites in heterocycles (e.g., pyrroles). A linear correlation exists between TFA concentration and nitrogen removal efficiency. For example, 0.1–1.0 wt% TFA with sulfided CoMo catalysts at 300–350°C improves HDN by 15–20%. However, higher concentrations (>2 wt%) may deactivate catalysts via sulfur leaching. Conduct parametric studies using GC-MS to balance activity and catalyst stability .

Q. What strategies mitigate the environmental impact of TFA in laboratory waste?

TFA is highly persistent in aquatic environments (Henry’s law constant: 3.2 × 10⁻³ M/atm). Neutralize waste with Ca(OH)₂ or NaOH to form trifluoroacetate salts, which can be isolated via filtration. For trace TFA removal in organic phases, use ion-exchange resins or activated charcoal. Consider alternative acids (e.g., formic acid) for less critical applications .

Q. How do researchers address analytical challenges when using TFA in NMR or mass spectrometry?

TFA’s strong ¹⁹F NMR signal (δ = -76 ppm) can interfere with analyte detection. Use deuterated solvents (e.g., D₂O) to shift residual proton signals. In LC-MS, TFA causes ion suppression; replace with 0.1% formic acid or use post-column ion-pairing agents (e.g., triethylamine). For MALDI-ToF, 0.1% TFA enhances peptide ionization but requires matrix optimization (e.g., sinapinic acid) .

Q. How should contradictory data on TFA’s effects in catalytic reactions be resolved?

Discrepancies in reaction yields (e.g., TFA enhancing HDN but reducing catalyst lifetime) require systematic DOE (Design of Experiments). Vary TFA concentration, temperature, and catalyst loading while monitoring outcomes via elemental analysis (N/S content) and XPS (surface composition). For example, a CCD (Central Composite Design) model can identify optimal conditions balancing efficiency and catalyst durability .

Q. What methodologies characterize TFA’s role in metal complexation, such as in uranyl-TFA-DMSO systems?

In [UO₂(TFA)₂(DMSO)₃], TFA acts as a ligand via carboxylate coordination. Synthesize the complex by reacting uranyl acetate with TFA in DMSO. Characterize via X-ray diffraction, FT-IR (C=O stretch at 1670 cm⁻¹), and thermal analysis (TGA shows DMSO loss at 150–200°C). Emission spectroscopy (λem = 520 nm) confirms uranyl luminescence quenching by TFA’s electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.